molecular formula C22H14N4O6 B2485355 4,4'-Bis((5-nitropyridin-2-yl)oxy)-1,1'-biphenyl CAS No. 491861-60-0

4,4'-Bis((5-nitropyridin-2-yl)oxy)-1,1'-biphenyl

Cat. No.: B2485355
CAS No.: 491861-60-0
M. Wt: 430.376
InChI Key: XSSHSOFDSFGMJQ-UHFFFAOYSA-N
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Description

4,4’-Bis((5-nitropyridin-2-yl)oxy)-1,1’-biphenyl is a complex organic compound characterized by its biphenyl core structure with two nitropyridine groups attached via ether linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Bis((5-nitropyridin-2-yl)oxy)-1,1’-biphenyl typically involves the reaction of 4,4’-dihydroxybiphenyl with 5-nitropyridine-2-ol in the presence of a suitable base and a dehydrating agent. The reaction is usually carried out under reflux conditions in an inert atmosphere to prevent oxidation .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4,4’-Bis((5-nitropyridin-2-yl)oxy)-1,1’-biphenyl can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,4’-Bis((5-nitropyridin-2-yl)oxy)-1,1’-biphenyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4’-Bis((5-nitropyridin-2-yl)oxy)-1,1’-biphenyl involves its interaction with molecular targets such as enzymes or receptors. The nitropyridine groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The biphenyl core provides structural rigidity, enhancing the compound’s stability and effectiveness .

Comparison with Similar Compounds

Similar Compounds

  • 4,4’-Di-tert-butyl-2,2’-bipyridine
  • Bis(5-nitropyridin-2-yl)sulfane
  • 4,4’-Di-tert-butyl-2,2’-dipyridyl

Uniqueness

4,4’-Bis((5-nitropyridin-2-yl)oxy)-1,1’-biphenyl is unique due to its combination of nitropyridine groups and biphenyl core, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific binding interactions and stability .

Properties

IUPAC Name

5-nitro-2-[4-[4-(5-nitropyridin-2-yl)oxyphenyl]phenoxy]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14N4O6/c27-25(28)17-5-11-21(23-13-17)31-19-7-1-15(2-8-19)16-3-9-20(10-4-16)32-22-12-6-18(14-24-22)26(29)30/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSSHSOFDSFGMJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)OC3=NC=C(C=C3)[N+](=O)[O-])OC4=NC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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